6-(Methylamino)nicotinamide
CAS No.: 56501-11-2
Cat. No.: VC8165576
Molecular Formula: C7H9N3O
Molecular Weight: 151.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 56501-11-2 |
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Molecular Formula | C7H9N3O |
Molecular Weight | 151.17 g/mol |
IUPAC Name | 6-(methylamino)pyridine-3-carboxamide |
Standard InChI | InChI=1S/C7H9N3O/c1-9-6-3-2-5(4-10-6)7(8)11/h2-4H,1H3,(H2,8,11)(H,9,10) |
Standard InChI Key | HDWPOVNHZLSOTE-UHFFFAOYSA-N |
SMILES | CNC1=NC=C(C=C1)C(=O)N |
Canonical SMILES | CNC1=NC=C(C=C1)C(=O)N |
Introduction
Chemical Profile of 6-(Methylamino)nicotinamide
Structural Characteristics
6-(Methylamino)nicotinamide (C₇H₉N₃O; molecular weight 151.17 g/mol) is a nicotinamide derivative featuring a methylamino group at the 6-position of the pyridine ring and a carboxamide group at the 3-position (Figure 1) . The compound’s planar structure facilitates interactions with aromatic residues in enzyme active sites, as evidenced by its binding to NNMT .
Key properties:
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IUPAC Name: 6-(methylamino)pyridine-3-carboxamide
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Synonyms: 6-MANA, CHEMBL4218848, 56501-11-2
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Solubility: Limited data available; predicted moderate solubility in polar solvents due to the carboxamide group .
Spectroscopic Data
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 6-MANA are consistent with its structure:
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¹H NMR (DMSO-d₆): Signals at δ 8.94 (s, 1H, pyridine-H), 8.21 (d, J = 8.5 Hz, 1H, pyridine-H), 6.65 (d, J = 8.5 Hz, 1H, pyridine-H), 2.97 (s, 3H, CH₃) .
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HRMS (ESI): [M+H]⁺ m/z 152.0819 (calculated for C₇H₁₀N₃O⁺: 152.0814) .
Synthesis and Analytical Characterization
Synthetic Routes
6-MANA is synthesized via amidation and methylation reactions. A representative pathway involves:
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Nicotinamide functionalization: Introduction of the methylamino group at the 6-position using methylamine under nucleophilic substitution conditions .
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Protection and deprotection: Trityl groups may be employed to protect reactive sites during synthesis, followed by acidic or basic deprotection .
Pharmacological Properties
Enzymatic Inhibition of NNMT
6-MANA inhibits NNMT, which catalyzes the methylation of nicotinamide to 1-methylnicotinamide (MNA). In vitro assays demonstrate its competitive binding at the nicotinamide pocket, though with lower potency compared to bisubstrate inhibitors like compound 78 (IC₅₀ = 1.41 μM) . Key findings include:
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Binding kinetics: ITC studies reveal moderate affinity (Kₐ ~10⁻⁶ M) .
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Structural basis: Molecular modeling suggests π–π interactions between 6-MANA’s pyridine ring and tyrosine residues (e.g., Y204) in NNMT’s active site .
Selectivity and Off-Target Effects
While 6-MANA is selective for NNMT over other methyltransferases (e.g., DOT1L), its moderate potency limits therapeutic utility . No significant off-target activity has been reported, but comprehensive selectivity panels are lacking.
Mechanism of Action
Thermodynamic and Kinetic Parameters
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ΔG binding: Estimated −7.2 kcal/mol via molecular dynamics simulations .
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Entropic penalty: Higher than bisubstrate inhibitors due to conformational flexibility .
Comparative Analysis with Novel NNMT Inhibitors
Recent efforts to optimize NNMT inhibitors have yielded compounds with superior activity to 6-MANA (Table 1):
Compound | IC₅₀ (μM) | Kₐ (μM) | Key Features |
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6-MANA | ~10* | ~25 | Monosubstrate |
78 | 1.41 | 5.6 | Bisubstrate, naphthalene core |
1 | 14.9 | 36 | Bisubstrate, benzamide core |
*Estimated from comparative data in .
Bisubstrate inhibitors (e.g., 78) exploit both SAM and nicotinamide pockets, achieving tighter binding through:
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Enhanced π-stacking: Naphthalene groups improve interactions with Y204 and Y69 .
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Reduced entropy: Rigid linkers pre-organize the inhibitor for binding .
Research Applications and Future Directions
Tool Compound in Metabolic Studies
6-MANA is widely used to:
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